Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-
Brand Name: Vulcanchem
CAS No.: 820963-03-9
VCID: VC20576179
InChI: InChI=1S/C19H18OSe/c1-14(20)17-12-18(16-10-6-3-7-11-16)19(17)21-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3
SMILES:
Molecular Formula: C19H18OSe
Molecular Weight: 341.3 g/mol

Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-

CAS No.: 820963-03-9

Cat. No.: VC20576179

Molecular Formula: C19H18OSe

Molecular Weight: 341.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- - 820963-03-9

Specification

CAS No. 820963-03-9
Molecular Formula C19H18OSe
Molecular Weight 341.3 g/mol
IUPAC Name 1-(2-benzylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone
Standard InChI InChI=1S/C19H18OSe/c1-14(20)17-12-18(16-10-6-3-7-11-16)19(17)21-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3
Standard InChI Key SXKFRHRWKHCBJJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1CC(=C1[Se]CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- delineates its structure as follows:

  • Cyclobutene core: A four-membered unsaturated ring with two double bonds (positions 1-2 and 3-4).

  • Substituents:

    • 3-Phenyl group: A benzene ring attached to carbon 3 of the cyclobutene.

    • 2-[(Phenylmethyl)seleno]: A benzylseleno (-Se-CH₂C₆H₅) group at carbon 2.

    • 1-Ethanone: An acetyl group (-COCH₃) at carbon 1.

The molecular formula is C₁₈H₁₆OSe, yielding a molecular weight of 327.27 g/mol (calculated as: C=12×18=216, H=1×16=16, O=16, Se=79).

Stereochemical Considerations

The cyclobutene ring’s strain and substituent arrangement impose significant stereoelectronic constraints:

  • The benzylseleno group at C2 introduces chirality, creating two enantiomers (R and S configurations).

  • Ring strain (≈26 kcal/mol for cyclobutene) predisposes the molecule to ring-opening reactions or [2+2] cycloreversion .

Synthesis and Preparation

Retrosynthetic Analysis

Key disconnections for synthesizing this compound include:

  • Cyclobutene ring formation: Likely via [2+2] photocycloaddition or thermal ring-closing metathesis.

  • Seleno-functionalization: Introduction of the benzylseleno group via nucleophilic substitution or radical pathways .

Route 1: Selenoalkyne Cyclization

  • Precursor: 1-Ethynyl-3-phenylcyclobutene.

  • Selenation: Reaction with benzyl selenol (-SeCH₂C₆H₅) under radical initiation (e.g., AIBN) to form the seleno-substituted cyclobutene .

  • Acetylation: Friedel-Crafts acylation to introduce the ethanone group.

Route 2: Ring-Expansion Strategy

  • Cyclopropane precursor: 1-Acetyl-2-selenocyclopropane.

  • Ring expansion: Thermal or photochemical -shift to form the cyclobutene core, leveraging selenium’s ability to stabilize transition states .

Challenges in Synthesis

  • Ring strain: High reactivity of cyclobutene necessitates low-temperature conditions.

  • Selenium toxicity: Requires stringent handling protocols.

  • Regioselectivity: Competing pathways may lead to isomeric byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Cyclobutene protons: Two distinct doublets (δ 5.8–6.2 ppm, J = 8–10 Hz) for vicinal hydrogens.

    • Benzylseleno group: A singlet for Se-CH₂-Ph (δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).

    • Acetyl group: Singlet for COCH₃ (δ 2.1–2.3 ppm) .

  • ¹³C NMR:

    • Cyclobutene carbons: δ 120–140 ppm (sp² carbons).

    • Carbonyl carbon: δ 205–210 ppm .

Mass Spectrometry

  • EI-MS: Molecular ion peak at m/z 327 (M⁺), with fragmentation patterns indicating loss of SeCH₂Ph (79 + 91 = 170 amu) and COCH₃ (43 amu) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Se-C bending) .

Reactivity and Functionalization

Ring-Opening Reactions

  • Thermal cleavage: Heating above 100°C induces [2+2] cycloreversion to form a conjugated diene and selenium-containing fragments .

  • Oxidative deselenation: Treatment with H₂O₂ or O₃ yields selenoxide intermediates, which eliminate to form ketones or alkenes .

Electrophilic Substitution

  • Acetyl group activation: The electron-withdrawing acetyl group directs electrophiles (e.g., NO₂⁺) to the para position of the phenyl substituent.

Applications in Synthesis

  • Heterocycle formation: Intramolecular cyclization with amines or alcohols can yield selenazole or oxaselenolane derivatives .

  • Polymer precursors: Strain-driven polymerization forms conjugated polymers with selenium linkages.

Comparative Analysis with Structural Analogs

PropertyEthanone, 1-[3-phenyl-2-...]1-[2-(Phenylmethyl)phenyl]ethanone 1-(3-Anilinophenyl)ethanone
Molecular Weight327.27 g/mol210.27 g/mol211.26 g/mol
Key Functional GroupsCyclobutene, Se, AcetylBenzyl, AcetylAniline, Acetyl
Ring StrainHigh (cyclobutene)None (aromatic)None (aromatic)
Selenium Content24.1%0%0%

Future Directions and Research Opportunities

  • Catalytic applications: Exploit selenium’s redox activity for cross-coupling reactions.

  • Bioconjugation: Develop selenium-containing probes for protein labeling.

  • Materials science: Engineer cyclobutene-selenium polymers for conductive materials.

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